Pyrrolidine-2,3-dicarboxylic acid

Description

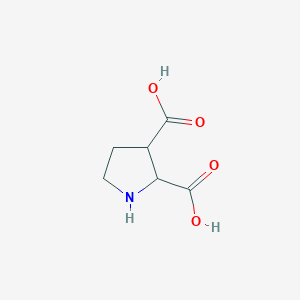

Structure

2D Structure

3D Structure

Properties

CAS No. |

147235-95-8 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

pyrrolidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |

InChI Key |

GLQKHRAKKLRGNR-UHFFFAOYSA-N |

SMILES |

C1CNC(C1C(=O)O)C(=O)O |

Canonical SMILES |

C1CNC(C1C(=O)O)C(=O)O |

Synonyms |

2,3-PDCA 2,3-pyrrolidinedicarboxylic acid L-trans-2,3-pyrrolidine dicarboxylate pyrrolidine-2,3-dicarboxylic acid |

Origin of Product |

United States |

Stereochemical Diversity and Its Impact on Research

Elucidation of Isomeric Forms of Pyrrolidine-2,3-dicarboxylic Acid

(2S,3S)-Pyrrolidine-2,3-dicarboxylic Acid: Synthesis and Research Applications

The synthesis of specific stereoisomers of pyrrolidine (B122466) derivatives often begins with optically pure precursors like proline or 4-hydroxyproline. nih.govmdpi.com For instance, stereoselective synthesis methods can be employed to control the configuration at each stereocenter. nih.gov A common strategy involves the use of chiral auxiliaries or catalysts to direct the formation of the desired isomer. researchgate.net

Research Applications: The (2S,3S) isomer has been investigated for its potential as an antagonist at ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for fast signal transmission in the central nervous system. nih.gov Structure-activity relationship (SAR) studies have been conducted to explore how modifications to this scaffold affect its potency and selectivity for different iGluR subtypes, such as NMDA receptors. nih.gov

(2S,3R)-Pyrrolidine-2,3-dicarboxylic Acid: Synthesis and Research Applications

The synthesis of the (2S,3R) isomer often requires different synthetic strategies to achieve the trans configuration of the carboxylic acid groups. One reported method involves a C(sp3)-H activation strategy, which has been shown to be a highly efficient and fully enantioselective approach. nih.gov This methodology allows for the creation of a diverse library of analogs for biological screening. nih.gov

Research Applications: Research on (2S,3R)-pyrrolidine-2,3-dicarboxylic acid and its analogs has also focused on their activity as competitive antagonists for iGluRs. nih.gov These compounds are valuable tools for studying the roles of different glutamate receptor subtypes in both healthy and diseased states of the central nervous system. nih.gov Studies have led to the discovery of potent and selective NMDA receptor antagonists with IC50 values as low as 200 nM. nih.gov

(2R,3S)-Pyrrolidine-2,3-dicarboxylic Acid: Synthesis and Research Applications

The synthesis of the (2R,3S) enantiomer can be achieved through stereoselective methods, often starting from achiral or racemic precursors and employing chiral catalysts or resolving agents. researchgate.net The 1,3-dipolar cycloaddition reaction between azomethine ylides and activated olefins is a powerful technique for constructing the pyrrolidine ring with controlled stereochemistry. researchgate.netacs.org

Research Applications: Like its enantiomer, the (2R,3S) isomer is of interest in neuroscience research due to its potential interactions with glutamate receptors. The distinct stereochemistry can lead to different binding affinities and selectivities compared to the (2S,3R) form, providing researchers with tools to probe the subtle structural requirements of receptor binding pockets.

L-trans-2,3-Pyrrolidine Dicarboxylate and Related Stereoisomers in Biological Systems

The term L-trans-2,3-pyrrolidine dicarboxylate generally refers to the (2S,3S) isomer. In biological systems, such stereoisomers can act as mimics of endogenous molecules, thereby interacting with specific transporters and receptors. For example, analogs of pyrrolidine dicarboxylates have been studied as inhibitors of glutamate transporters. nih.gov

The methylation of a related compound, L-trans-2,4-pyrrolidine dicarboxylate, was found to convert it from a substrate to a non-substrate inhibitor of the glutamate transporter, highlighting the significant impact of small structural modifications on biological activity. nih.gov This underscores the importance of synthesizing and testing a variety of stereoisomers and their derivatives to fully understand their biological profiles.

Methodologies for Stereoisomer Distinction and Control in Synthesis

The ability to distinguish between and selectively synthesize different stereoisomers is paramount in the study of this compound. Several analytical and synthetic techniques are employed for this purpose.

Stereoisomer Distinction:

X-ray Crystallography: This technique provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine ring.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using chiral stationary phases can be used to separate and quantify different enantiomers and diastereomers.

Control in Synthesis:

Asymmetric Synthesis: This approach involves the use of chiral starting materials, reagents, or catalysts to favor the formation of one stereoisomer over others. researchgate.netnih.gov For example, 1,3-dipolar cycloaddition reactions using chiral auxiliaries can achieve high diastereoselectivity. researchgate.net

Diastereoselective Reactions: These reactions create a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer. Subsequent separation of diastereomers and removal of any chiral auxiliary can provide enantiomerically pure compounds.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Below is an interactive data table summarizing the stereoisomers and their associated synthetic and research highlights.

| Stereoisomer | Common Name/Configuration | Key Synthetic Strategies | Primary Research Applications |

| (2S,3S)-Pyrrolidine-2,3-dicarboxylic acid | L-cis-2,3-PDC | Stereoselective synthesis from chiral precursors | Antagonist at ionotropic glutamate receptors |

| (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid | L-trans-2,3-PDC | C(sp3)-H activation | Potent and selective NMDA receptor antagonists |

| (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid | D-trans-2,3-PDC | 1,3-dipolar cycloaddition | Probing glutamate receptor binding pockets |

Biological Activities and Mechanistic Investigations of Pyrrolidine 2,3 Dicarboxylic Acid and Its Derivatives

Enzymatic Inhibition Profiles

Prolyl oligopeptidase (POP) is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in cognitive disorders. acs.org Derivatives of pyrrolidine-2,3-dicarboxylic acid have been investigated as potent inhibitors of this enzyme.

A series of dicarboxylic acid azacycle L-prolyl-pyrrolidine amides were synthesized and evaluated for their inhibitory activity against POP from porcine brain. acs.orgnih.gov These studies revealed that modifications at several positions influence the inhibitory potency. For instance, incorporating a 2(S)-cyanopyrrolidine group at the P1 position significantly increased potency compared to a simple pyrrolidine (B122466) group. acs.org The inhibitory concentrations (IC50) for these compounds ranged widely, from 0.39 to 19000 nM, highlighting the sensitivity of the enzyme to structural changes in the inhibitor. acs.orgnih.gov The most potent compound identified in one study was the 3,3-dimethylglutaric acid azepane L-prolyl-2(S)-cyanopyrrolidine amide. acs.orgnih.gov

Further research on dicarboxylic acid bis(L-prolyl-pyrrolidine) amides aimed to improve properties like the lipophilicity (log P value) for better brain penetration. nih.gov Replacing a pyrrolidinyl group at the P5 site with cycloalkyl groups (cyclopentyl, cyclohexyl) or a phenyl group led to slightly more potent compounds with significantly higher log P values. nih.gov The potency of these inhibitors was further enhanced by substituting the pyrrolidinyl group at the P1 site with 2(S)-cyanopyrrolidinyl or 2(S)-(hydroxyacetyl)pyrrolidinyl groups. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors. acs.orgnih.gov The binding appears consistent at the P1-P3 positions of the enzyme. However, beyond the P3 position, two different binding modes were observed—one favoring lipophilic structures and another accommodating nonhydrophobic structures, explaining the varied potency of different derivatives. acs.orgnih.gov

Table 1: Inhibitory Activity of Pyrrolidine Dicarboxylic Acid Derivatives against Prolyl Oligopeptidase (POP)

| Compound Class | Key Structural Features | IC50 Range (nM) | Reference |

|---|---|---|---|

| Dicarboxylic acid azacycle L-prolyl-pyrrolidine amides | Varied azacycles (beyond P3) and dicarboxylic acids (P3); 2(S)-cyanopyrrolidine at P1 | 0.39 - 19000 | acs.orgnih.gov |

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Pyrrolidine derivatives have been synthesized and tested for their ability to inhibit these enzymes.

In one study, a series of pyrrolidine derivatives were synthesized by coupling N-Boc-proline with various aromatic amines. nih.gov The resulting compounds were tested in vitro against α-amylase and α-glucosidase. The 4-methoxy analogue (compound 3g) demonstrated significant inhibitory activity against both enzymes, with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase. nih.gov Another compound (3a) was a notable inhibitor of α-amylase (IC50 = 36.32 µg/mL), while compound 3f showed strong inhibition of α-glucosidase (IC50 = 27.51 µg/mL). nih.gov

Another investigation focused on N-substituted-acetylpyrrolidine derivatives. researchgate.net Two compounds, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b), showed potent inhibition of α-glucosidase with IC50 values of 0.52 mM and 1.64 mM, respectively. researchgate.net Kinetic studies revealed that these compounds act as mixed-type inhibitors for both α-glucosidase and α-amylase. researchgate.net Similarly, a library of pyrido-pyrrolidine hybrid compounds was developed, with one analog (compound 3k) emerging as a highly efficacious α-glucosidase inhibitor with an IC50 of 0.56 μM. nih.gov

Table 2: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine Derivatives

| Compound Series | Most Active Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|---|

| N-Boc proline amides | 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

| N-Boc proline amides | 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

| N-substituted-acetylpyrrolidines | N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 mM | researchgate.net |

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator in inflammatory processes. nih.gov Dysregulation of iNOS is linked to various inflammatory diseases. nih.gov Research has explored pyrrolidine derivatives as potential inhibitors of iNOS expression.

One study investigated the effect of (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP), a synthetic pyrrolidine derivative, on inflammation. nih.gov The study found that NVPP suppressed the expression of iNOS induced by Toll-like receptor (TLR) agonists in murine macrophages. nih.gov TLRs are crucial in initiating the innate immune response. nih.gov NVPP was shown to inhibit iNOS expression triggered by agonists for TLR4 (lipopolysaccharide), TLR3 (polyriboinosinic polyribocytidylic acid), and TLR2/TLR6 (macrophage-activating lipopeptide 2kDa). nih.gov The mechanism of this suppression involves the modulation of the transcription factor nuclear factor-κB (NF-κB), a key regulator of pro-inflammatory gene expression, including the iNOS gene. nih.gov These findings suggest that pyrrolidine derivatives like NVPP could act as anti-inflammatory agents by targeting the TLR-NF-κB-iNOS signaling pathway. nih.gov

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.govmdpi.com They are the primary targets of β-lactam antibiotics. nih.gov The rise of antibiotic resistance has spurred the search for novel, non-β-lactam inhibitors of PBPs.

Researchers have identified pyrrolidine-2,3-diones as a promising scaffold for inhibiting PBP3 of Pseudomonas aeruginosa, a critical pathogen known for its multidrug resistance. nih.govresearchgate.netnih.gov Through screening a focused library of compounds, the pyrrolidine-2,3-dione (B1313883) core was identified as a potential inhibitor. nih.govresearchgate.net Further optimization led to the development of compounds with potent target inhibition. nih.govnih.gov Structure-activity relationship studies revealed key features for inhibitory activity, such as a 3-hydroxyl group on the pyrrolidine-2,3-dione core and a heteroaryl group attached to the nitrogen via a methylene (B1212753) linker. nih.govresearchgate.net These novel inhibitors demonstrated initial antibacterial activity against P. aeruginosa with no significant cytotoxicity, opening a new avenue for developing antibiotics against multidrug-resistant bacteria. nih.govnih.gov

Table 3: Inhibition of P. aeruginosa PBP3 by Pyrrolidine-2,3-dione Derivatives

| Scaffold | Key Structural Features for Inhibition | Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-dione | 3-hydroxyl group (R²) | Potent PBP3 inhibition | nih.govresearchgate.net |

Glutamate (B1630785) transporters are crucial for maintaining low extracellular concentrations of the neurotransmitter glutamate, thereby preventing excitotoxicity. nih.gov L-trans-pyrrolidine-2,4-dicarboxylate (PDC) is a well-studied, potent inhibitor of these transporters. nih.govagscientific.com

PDC acts as a substrate for glutamate transporters but is not significantly metabolized. nih.gov Its primary mechanism of action involves inducing the reversal of the glutamate transporter. nih.gov This reversal leads to the efflux of endogenous glutamate from astrocytes and neurons into the extracellular space. nih.govnih.gov The resulting accumulation of extracellular glutamate leads to the overstimulation of glutamate receptors, particularly the NMDA receptor, which in turn causes neurotoxicity. nih.gov The neurotoxic effect of PDC is dependent on extracellular sodium and can be blocked by NMDA receptor antagonists. nih.gov This transporter-mediated release of glutamate highlights an indirect mechanism of neurotoxicity, where the primary target is the transporter protein itself, not the glutamate receptor. nih.gov Studies have shown that PDC dose-dependently increases extracellular glutamate and aspartate levels in various brain regions. capes.gov.br

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin (B1656795) hormones, which are involved in regulating blood glucose levels. nih.gov Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes. nih.gov

A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and identified as potent and selective inhibitors of DPP-IV. nih.govdrugbank.com Many of these compounds exhibited strong in vitro DPP-IV inhibition, with IC50 values in the low nanomolar range (2-250 nM). nih.govdrugbank.com Importantly, these inhibitors showed high selectivity for DPP-IV over other related enzymes like DPP-II, DPP8, and Fibroblast Activation Protein (FAP). nih.gov Selected compounds from this series also demonstrated in vivo activity, inhibiting plasma DPP-IV after oral administration in rats. nih.gov Computational studies, including molecular docking and dynamic simulations, have been used to further explore the binding interactions and potential of pyrrolidine-2-carboxylic acid analogs as DPP-IV inhibitors. nih.govtandfonline.com

Table 4: In Vitro Inhibitory Activity of Pyrrolidine-2,4-dicarboxylic Acid Amides against DPP-IV

| Compound Series | IC50 Range (nM) | Selectivity | In Vivo Activity | Reference |

|---|

Receptor Ligand Interactions and Modulatory Actions

The structural framework of this compound has proven to be a versatile scaffold for developing potent and selective ligands for a variety of receptors. These interactions are fundamental to their biological effects, particularly within the central nervous system. The following sections detail the specific receptor interactions and the subsequent modulatory actions of these compounds.

Ionotropic Glutamate Receptor (iGluR) Interactions

Derivatives of this compound are significant modulators of ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. google.comnih.gov These receptors are broadly classified into NMDA, AMPA, and kainate receptor subtypes. google.comnih.gov

This compound and its analogues have demonstrated significant activity at the N-methyl-D-aspartate (NMDA) receptor. For instance, D,L-cis-2,3-pyrrolidine dicarboxylate has been shown to reduce [3H]-L-glutamate binding and induce convulsions that are predominantly mediated by NMDA receptors. nih.gov The convulsant effects can be fully blocked by the NMDA receptor antagonist MK-801. nih.gov

Furthermore, structure-activity relationship studies of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues have led to the development of potent and selective NMDA receptor antagonists. nih.gov By adding substituents at the 5' position of the phenyl ring, researchers have created antagonists with IC50 values as low as 200 nM and a notable preference for the GluN1/GluN2A subtype over other GluN2 subtypes. nih.gov Some pyrrolidine dicarboxylate derivatives, such as the naturally occurring acromelic acids, act as potent NMDA receptor agonists. frontiersin.org

| Compound/Derivative Class | Receptor Subtype | Documented Action |

| D,L-cis-2,3-pyrrolidine dicarboxylate | NMDA | Agonist/Modulator |

| (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogues | NMDA (GluN1/GluN2A) | Selective Antagonist |

| Acromelic acids | NMDA | Agonist |

While many derivatives are designed for NMDA receptor selectivity, cross-reactivity with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors is also observed. For instance, L-trans-pyrrolidine-2,4-dicarboxylate (L-t-PDC), a known glutamate transporter inhibitor, shows little to no significant effect at "non-NMDA" receptor binding sites, suggesting selectivity for the transporter over AMPA and kainate receptors at low concentrations. nih.gov However, the activity of L-t-PDC in elevating extracellular glutamate can indirectly lead to the stimulation of postsynaptic AMPA and NMDA receptors. nih.gov The development of selective antagonists for kainate receptors over AMPA receptors has been achieved with compounds like LU97175, a pyrrolylquinoxaline-2,3-dione analogue, which shows preferential binding to the GluK3 homomeric kainate receptor. nih.gov

Neurotransmitter Receptor Binding Studies

Radioligand binding assays are crucial for determining the affinity and selectivity of this compound derivatives for various neurotransmitter receptors. nih.gov Studies on analogues of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid involved characterization at native iGluRs and cloned rat homomeric subtypes, including GluK1–3. nih.gov Compounds that displayed high affinity for NMDA receptors (Ki <1 μM) were further investigated in functional assays at the four GluN1/GluN2A-D NMDA receptor subtypes. nih.gov Similarly, L-trans-pyrrolidine-2,4-dicarboxylate (L-t-PDC) and L-threo-3-hydroxyaspartate (L-t-3OHA) were evaluated for their ability to inhibit binding at glutamate receptor and transporter sites. L-t-3OHA was found to be a more potent inhibitor of [3H]L-aspartate binding than L-t-PDC, with both compounds showing selectivity for the glutamate transporter sites at low concentrations. nih.gov

Estrogen Receptor Degradation Mechanisms

A novel and significant application of pyrrolidine-containing scaffolds is in the development of Selective Estrogen Receptor Degraders (SERDs). acs.org These molecules are designed to target and induce the degradation of the estrogen receptor (ER), a key driver in a majority of breast cancers. nih.gov For instance, the compound SAR439859, which incorporates a fluoropropyl-pyrrolidine side chain, was identified as a potent and selective ER degrader. acs.org The (S)-O-pyrrolidine isomer, in particular, was found to be crucial for degradation activity. acs.org The mechanism involves the pyrrolidine-containing side chain facilitating the recruitment of the cellular machinery responsible for protein degradation, leading to the destruction of the estrogen receptor. This approach is a promising strategy for overcoming resistance to conventional endocrine therapies. nih.gov

| Compound Derivative | Target | Mechanism of Action |

| SAR439859 (incorporating (3S)-1-(3-fluoropropyl)pyrrolidin-3-yl side chain) | Estrogen Receptor α (ERα) | Selective Estrogen Receptor Degrader (SERD) |

| Benzopyran-based antagonists with 3R-methyl-pyrrolidine side chain | Estrogen Receptor (ER) | Complete Estrogen Receptor Antagonist (CERAN) |

Metabotropic Receptor Activation and Synaptic Modulation

Beyond ionotropic receptors, this compound derivatives also interact with metabotropic glutamate (mGlu) receptors, which are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. google.comnih.gov Amino-pyrrolidine tricarboxylic acids (APTCs), such as FP0429, have been identified as new selective group III mGlu receptor agonists. nih.gov FP0429 acts as a nearly full agonist at the mGlu4 receptor subtype but only a weak partial agonist at the closely related mGlu8 subtype. nih.gov This selectivity is attributed to specific amino acid differences within the binding sites of these receptors. nih.gov The activation of presynaptic mGlu2/3 receptors, for example, can suppress synaptic glutamate release, thereby modulating neuronal activity in brain regions like the basolateral amygdala. biorxiv.org This modulatory action highlights the therapeutic potential of these compounds in conditions involving aberrant glutamate signaling.

Influence on Cellular and Biochemical Processes

The heterocyclic scaffold of this compound and its derivatives has garnered significant attention in medicinal chemistry due to its diverse biological activities. These compounds have been shown to influence a range of cellular and biochemical processes, from metabolic pathways and enzyme activities to complex cellular signaling cascades and protein-protein interactions. This section delves into the specific roles and effects of this compound and its related structures on these fundamental biological events.

Roles in Metabolic Pathways and Enzyme Substrate Activities

This compound and its analogs have been identified as modulators of key enzymes involved in metabolic and signaling pathways. Their structural similarity to endogenous molecules allows them to interact with and influence the activity of various enzymes and transporters.

(R)-pyrrolidine-2-carboxylic acid, a related compound, is recognized as an endogenous metabolite, suggesting its involvement in natural metabolic pathways. medchemexpress.com While specific pathways for this compound are not extensively detailed in current literature, the activities of its derivatives point towards significant metabolic influence.

One area of notable activity is the inhibition of enzymes. For instance, derivatives of pyrrolidine-2,3-dione have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov This inhibition is crucial for the antibacterial activity of these compounds. The structure-activity relationship (SAR) studies of these derivatives revealed that a 3-hydroxyl group and a heteroaryl group at the R1 position are key for the inhibition of the transpeptidase activity of PaPBP3. nih.gov

Furthermore, a series of dicarboxylic acid azacycle L-prolyl-pyrrolidine amides, which incorporate a pyrrolidine dicarboxylic acid moiety, have been synthesized and evaluated as inhibitors of prolyl oligopeptidase (POP). nih.gov These compounds displayed a wide range of inhibitory concentrations (IC50 values from 0.39 to 19000 nM), with the most potent being 3,3-dimethylglutaric acid azepane L-prolyl-2(S)-cyanopyrrolidine amide. nih.gov

Derivatives of the pyrrolidine scaffold have also been investigated for their effects on other metabolic enzymes. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), which are critical enzymes in nucleotide metabolism and are targets for anticancer agents.

The table below summarizes the inhibitory activities of selected pyrrolidine derivatives on various enzymes.

| Derivative Class | Target Enzyme | Biological Effect |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | Inhibition of transpeptidase activity |

| Dicarboxylic acid azacycle L-prolyl-pyrrolidine amides | Prolyl oligopeptidase (POP) | Inhibition of enzyme activity |

| Pyrrolo[2,3-d]pyrimidine derivatives | TS and AICARFTase | Dual inhibition |

Effects on Cellular Signaling Pathways

A significant body of research has focused on the influence of this compound and its analogs on cellular signaling pathways, particularly those mediated by glutamate receptors in the central nervous system (CNS). L-glutamate is a major excitatory neurotransmitter, and its receptors are crucial for a wide range of physiological processes.

D,L-cis-2,3-pyrrolidine dicarboxylate has been shown to be a potent glutamate analogue that interacts with N-methyl-D-aspartate (NMDA) receptors. This interaction can induce generalized tonic-clonic convulsions, an effect that is predominantly mediated by NMDA receptors. Furthermore, this compound was found to reduce sodium-independent [3H]-L-glutamate binding in rat cortex preparations.

Analogs of this compound have been extensively studied as antagonists of ionotropic glutamate receptors (iGluRs). nih.gov A detailed structure-activity relationship (SAR) study of 2,3-trans-3-carboxy-3-phenylproline derivatives revealed that substitutions at the 5'-position generally lead to selectivity for NMDA receptors. nih.gov Some of these analogs are potent and selective NMDA receptor antagonists, showing a preference for the GluN1/GluN2A subtype over other NMDA receptor subtypes. nih.gov

The table below presents the activity of selected this compound analogs at different glutamate receptor subtypes.

| Compound | Receptor Subtype | Activity |

| D,L-cis-2,3-Pyrrolidine dicarboxylate | NMDA Receptor | Agonist/Analogue |

| 2,3-trans-3-carboxy-3-phenylproline derivatives | NMDA Receptor (GluN1/GluN2A) | Selective Antagonist |

Beyond the glutamate system, derivatives of the pyrrolidine scaffold have been shown to modulate other signaling pathways. For instance, certain pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in the signaling pathway implicated in Alzheimer's disease. nih.gov These compounds were found to inhibit the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov Additionally, some 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 9 (CDK9)/CyclinT and Haspin kinase, both of which are targets in cancer therapy. nih.gov

Investigations into Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging and challenging area of drug discovery. nih.gov The pyrrolidine scaffold has been explored for its potential to develop molecules that can either inhibit or stabilize these crucial interactions.

While direct evidence for this compound itself as a modulator of PPIs is limited in the available literature, its derivatives have shown promise. Notably, pyrrolidine-2,3-dione molecules have been reported as stabilizers of the interaction between 14-3-3 proteins and their partner proteins. nih.gov 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing their activity and localization. The stabilization of specific 14-3-3 PPIs is a promising therapeutic strategy. nih.govacs.orgtue.nl

Furthermore, a review of pyrrolidine-based compounds in drug discovery highlights that certain derivatives have been designed to target and inhibit the anti-apoptotic protein Mcl-1, which is a member of the Bcl-2 family and a critical PPI target in cancer therapy. nih.gov The structure-activity relationship studies of these inhibitors revealed that specific substitutions on the pyrrolidine ring are crucial for their binding affinity to the Mcl-1 protein. nih.gov

The development of small molecule modulators of PPIs is a complex field, and the pyrrolidine scaffold offers a versatile platform for the design of such compounds. kau.edu.sa The ability to introduce diverse substituents on the pyrrolidine ring allows for the fine-tuning of the molecule's properties to achieve specific interactions at the protein-protein interface.

Computational and Theoretical Approaches in Pyrrolidine 2,3 Dicarboxylic Acid Research

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and interactions of molecules. For Pyrrolidine-2,3-dicarboxylic acid derivatives, these studies are crucial for understanding their potential as therapeutic agents, particularly as enzyme inhibitors.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This prediction is fundamental to understanding the basis of molecular recognition and designing more potent and selective inhibitors.

Research on derivatives of this compound has utilized docking to explore their inhibitory potential against various enzymes. For instance, a series of pyrrolidine-2,3-diones were identified as novel inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis. nih.gov Docking studies revealed that these compounds act as competitive inhibitors, binding to the catalytic transpeptidase site. nih.gov The binding mode analysis highlighted key structural features necessary for inhibition, such as a 3-hydroxyl group and a heteroaryl group attached to the nitrogen of the pyrrolidine (B122466) ring. nih.gov

Similarly, studies on dicarboxylic acid azacycle L-prolyl-pyrrolidine amides as inhibitors of prolyl oligopeptidase (POP) have employed molecular docking to analyze binding interactions. nih.gov These analyses showed consistent binding at the P1-P3 positions of the enzyme, with different binding modes observed beyond the P3 position depending on the lipophilicity of the substituent. nih.gov Such insights are vital for the rational design of new, more potent POP inhibitors.

In the context of ionotropic glutamate (B1630785) receptors (iGluRs), molecular modeling has been instrumental in understanding the structure-activity relationship (SAR) of (2S,3R)-3-carboxy-3-phenylproline analogs, which share the core pyrrolidine dicarboxylic acid scaffold. nih.gov These studies help to rationalize the observed selectivity of these compounds for different NMDA receptor subtypes. nih.gov

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. researchgate.net These simulations can offer more accurate predictions of binding affinity by accounting for the flexibility of both the ligand and the receptor. researchgate.netnih.gov

For pyrrolidine derivatives targeting myeloid cell leukemia-1 (Mcl-1), a combination of docking and MD simulations has been used to study the structural requirements for potent inhibition. nih.gov MD simulations help to validate the binding modes predicted by docking and assess the stability of the ligand-protein interactions throughout the simulation. nih.govnih.gov The analysis of these interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, is crucial for understanding the determinants of binding affinity. nih.gov

The development of high-performance computing tools allows for detailed characterization of ligand-receptor binding interactions from MD trajectories, providing a frame-by-frame analysis of non-covalent interactions like hydrogen bonds and water bridges. nih.gov This level of detail is essential for predicting which modifications to the this compound scaffold will lead to improved binding and, consequently, higher inhibitory activity.

| Study Focus | Target Enzyme/Receptor | Key Findings from Docking/MD | Reference |

| Pyrrolidine-2,3-dione (B1313883) derivatives | P. aeruginosa PBP3 | Competitive binding at the catalytic site; importance of 3-hydroxyl and N-heteroaryl groups. | nih.gov |

| Dicarboxylic acid pyrrolidine amides | Prolyl Oligopeptidase (POP) | Consistent binding at P1-P3 positions; dual binding modes beyond P3 based on lipophilicity. | nih.gov |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | Identification of key structural requirements for inhibition through combined QSAR, docking, and MD simulations. | nih.gov |

| (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Ionotropic Glutamate Receptors (iGluRs) | SAR studies revealed selectivity for NMDA receptor subtypes, with potency as low as 200 nM IC50. | nih.gov |

For a compound to be a successful drug, it must possess not only high potency but also favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. uniroma1.it In silico tools play a critical role in the early assessment of these properties, helping to identify and filter out compounds with potential liabilities before they enter costly experimental testing. uniroma1.itnih.gov

Computational platforms like ADMETlab 2.0 and SwissADME provide predictions for a wide range of properties. nih.govmdpi.com For novel pyrrolidine derivatives, these tools can predict physicochemical characteristics (e.g., solubility, lipophilicity), medicinal chemistry properties, and pharmacokinetic profiles, including blood-brain barrier (BBB) permeation and P-glycoprotein (P-gp) substrate potential. nih.govmdpi.com For example, a study on pyrrolo[2,3-b]pyrrole (B13429425) derivatives predicted that the molecules would not cross the BBB, suggesting a lower risk of central nervous system side effects. mdpi.com Toxicity profiles, such as AMES toxicity, hERG inhibition, and skin sensitization, can also be assessed computationally. nih.gov This early-stage filtering is essential for prioritizing compounds with the highest chance of success in clinical development.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are used to predict molecular geometries, reactivity, and the mechanisms of chemical reactions at the atomic level.

DFT is a powerful method for optimizing the geometry of molecules and calculating their electronic properties. For derivatives of this compound, DFT studies can accurately predict bond lengths, bond angles, and torsional angles. mdpi.com These calculations have been used to show that while the triazole and phenyl rings in some complex derivatives are largely planar, the pyrrolidine ring itself is non-planar due to the sp³ hybridization of its carbon atoms. mdpi.com

Furthermore, DFT is used to calculate key electronic properties that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Analysis of the electrostatic potential surface can identify the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for understanding how the molecule will interact with biological targets and for predicting its metabolic fate.

| Compound Type | DFT Method | Key Findings | Reference |

| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | B3LYP/6-311++G(2d,2p) | Determined that the enamine form is stabilized by an intramolecular hydrogen bond; kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. | beilstein-journals.org |

| Substituted Pyrrolidinones | B3LYP/6-31G* | Calculated electronic properties (HOMO, LUMO) and thermodynamic parameters to understand molecular properties. | arabjchem.org |

| 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | B3LYP, M06-2X, MP2 | Characterized the non-planar molecular structure and confirmed assignments of vibrational spectra (IR, Raman). | mdpi.com |

| Azomethine imine + N-vinyl pyrrole | MPWB1K/6-31G(d) | Studied the mechanism and selectivities of [3+2] cycloaddition reactions, showing high regioselectivity but poor stereoselectivity. | nih.gov |

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of pyrrolidine rings. By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states, and calculate the activation energies required for each step.

Analysis of Tautomerism and Conformational Dynamics

The biological function and reactivity of molecules like this compound are intrinsically linked to their three-dimensional structure and the potential for isomerism, such as tautomerism.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. In molecules with carbonyl and adjacent acidic protons, keto-enol tautomerism is a key consideration. For instance, studies on substituted pyrrolidine-2,3-diones, which are structurally related to this compound, reveal the existence of tautomeric forms. nih.gov Computational studies, often employing Density Functional Theory (DFT), can predict the relative stabilities of these tautomers. For example, in 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, the enamine form is found to be stabilized by an intramolecular hydrogen bond. nih.gov The energy difference between tautomers can be slight, leading to a dynamic equilibrium. nih.gov The solvent environment can also play a crucial role in the position of this equilibrium, with hydrogen-bond accepting solvents potentially favoring one tautomer over another. nih.gov

Conformational Dynamics: The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "pseudorotation". researchgate.net These conformations are typically described as envelope or twist forms. The substituents on the pyrrolidine ring heavily influence the preferred conformation. nih.gov For example, in l-proline, a related structure, the Cγ-endo conformer is preferred, while fluorinated derivatives can favor either exo or endo conformations depending on the stereochemistry. nih.gov Computational methods, such as DFT and coupled-cluster theory, are used to perform rigorous conformational analysis. researchgate.net These analyses calculate the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. Understanding the conformational preferences is vital as it dictates the spatial arrangement of the functional groups, which in turn affects the molecule's ability to bind to biological targets. researchgate.netnih.gov

Table 1: Factors Influencing Conformational Preferences in Pyrrolidine Derivatives

| Factor | Description | Computational Approach | Reference |

|---|---|---|---|

| Substituent Effects | The nature, size, and stereochemistry of substituents on the pyrrolidine ring dictate the puckering of the ring (endo vs. exo). | DFT, Molecular Mechanics | nih.gov |

| Solvent Effects | The polarity of the solvent can influence the stability of different conformers by interacting with polar functional groups. | Continuum Solvation Models (e.g., PCM) | researchgate.net |

| Intramolecular Hydrogen Bonding | The formation of hydrogen bonds between substituents can lock the molecule into a specific conformation. | Geometry Optimization, Atoms in Molecules (AIM) Theory | nih.gov |

Kinetic versus Thermodynamic Selectivity in Reaction Pathways

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgimperial.ac.uk

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed the fastest (i.e., via the lowest activation energy barrier). This is known as the kinetic product. libretexts.orgmdpi.com

Thermodynamic Control: At higher temperatures or when the reaction is reversible, an equilibrium is established, and the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgmdpi.com

Computational chemistry is a powerful tool for elucidating these reaction pathways. By calculating the energies of the transition states and the products, chemists can predict whether a reaction will be under kinetic or thermodynamic control. mdpi.com For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. nih.gov This means that the product that is formed more quickly is the one that is predominantly observed. nih.gov

Understanding the interplay between kinetic and thermodynamic control is crucial for optimizing reaction conditions to obtain the desired stereoisomer of a substituted pyrrolidine. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

SAR and QSAR are cornerstones of modern drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity.

Correlating Structural Modifications with Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect of these changes on its biological activity. For pyrrolidine-based compounds, this can involve altering the substituents on the pyrrolidine ring, changing their stereochemistry, or modifying the functional groups.

For instance, in a study of pyrrolidine-1,2-dicarboxamides as Factor Xa inhibitors, a D-proline scaffold was used as a starting point. nih.gov Optimization of the substituents at different positions led to a significant increase in potency. nih.gov Similarly, for a series of Aurora-A kinase inhibitors based on a 2-amino-pyrrolo[2,3-d]pyrimidine scaffold, SAR studies identified key structural features necessary for nanomolar activity. nih.gov These studies often reveal that even minor structural changes can have a profound impact on biological activity and selectivity. mdpi.com

Computational Approaches to Guide Analog Design

Quantitative Structure-Activity Relationship (QSAR) models take SAR to a more quantitative level by creating mathematical models that correlate the chemical structure with biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

3D-QSAR models, for example, can provide a three-dimensional picture of the structural features that are important for activity. In a study of pyrrolidin-2-one derivatives, a 3D-QSAR model was developed to predict their acetylcholinesterase inhibitory activity. researchgate.net Such models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test. researchgate.net

Molecular docking is another powerful computational tool used in analog design. researchgate.net It predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By visualizing the binding mode, chemists can design new analogs that have improved interactions with the target, leading to higher potency and selectivity. For example, docking studies of pyrrolidine derivatives as neuraminidase inhibitors have identified key amino acid residues in the active site that are crucial for binding. nih.gov This information is invaluable for designing new and more effective inhibitors.

Table 2: QSAR Model Parameters for Pyrrolidin-2-one Derivatives as Acetylcholinesterase Inhibitors

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| R² (Correlation Coefficient) | 0.9639 | Indicates a strong correlation between the predicted and actual activities for the training set. | researchgate.net |

| Q² (Cross-validated R²) | 0.8779 | Indicates the predictive power of the model for a test set of compounds. | researchgate.net |

Analytical Methodologies for Pyrrolidine 2,3 Dicarboxylic Acid Characterization and Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the different isomers of pyrrolidine-2,3-dicarboxylic acid and assessing the purity of synthesized or isolated samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector.

For dicarboxylic acids, reversed-phase (RP) HPLC is a common approach. sielc.comresearchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for separating isomers and other closely related compounds. helixchrom.comhelixchrom.com For instance, a core-shell mixed-mode column with both reversed-phase and cation-exchange properties has been effective in separating isomers of pyridinecarboxylic acid, which are structurally related to this compound. helixchrom.comhelixchrom.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). sielc.com The pH of the buffer is a critical parameter that influences the ionization state of the carboxylic acid and amine functionalities, thereby affecting their retention. The use of a buffer modifier like phosphoric acid or formic acid is common to control the pH and improve peak shape. sielc.com For detection, UV absorbance is often used, particularly if the molecule contains a chromophore or has been derivatized with a UV-absorbing tag. nih.govnih.gov In the absence of a strong chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed. helixchrom.comhelixchrom.com

A simple quantitative method for estimating nanomole concentrations of 5-pyrrolidone-2-carboxylic acid (PCA) in tissue homogenates has been developed using reverse-phase HPLC. nih.gov This method involves derivatization to form a 4-nitrophenacyl ester, which has a strong UV absorption maximum at 263 nm, allowing for sensitive detection. nih.gov This approach highlights the utility of derivatization to enhance the detectability of pyrrolidine-based carboxylic acids.

Table 1: HPLC Method Parameters for Dicarboxylic Acid Analysis

| Parameter | Details | Reference |

| Column | Newcrom R1 (reverse-phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV | sielc.com |

| Application | Separation of 2,3-Pyridinedicarboxylic acid | sielc.com |

| Parameter | Details | Reference |

| Column | Coresep 100 (mixed-mode reversed-phase cation-exchange) | helixchrom.comhelixchrom.com |

| Mobile Phase | Acetonitrile, Water, Buffer | helixchrom.comhelixchrom.com |

| Detection | UV, MS, CAD, ELSD | helixchrom.comhelixchrom.com |

| Application | Separation of pyridinecarboxylic acid isomers | helixchrom.comhelixchrom.com |

Due to the presence of two stereocenters in this compound, four possible stereoisomers exist. The separation of these enantiomers and diastereomers requires chiral chromatography techniques. Chiral stationary phases (CSPs) are the most common approach for the direct separation of enantiomers by HPLC. eijppr.com

Pirkle-type CSPs, which operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector, are widely used. eijppr.com These CSPs can be classified as π-electron acceptors, π-electron donors, or a hybrid of both. The choice of CSP depends on the functional groups present in the analyte. For a compound like this compound containing both amine and carboxylic acid groups, a CSP with complementary interaction sites, such as hydrogen bonding, dipole-dipole, and π-π interactions, would be effective. eijppr.com For example, new diastereomeric CSPs based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been prepared and successfully used for the enantiomeric separation of various chiral compounds, including N-(3,5-dinitrobenzoyl)-α-amino acid derivatives. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and higher efficiency compared to HPLC. While specific applications of SFC for this compound are not widely reported, its success in separating a broad range of chiral compounds suggests its potential applicability.

Table 2: Examples of Chiral Stationary Phases

| CSP Type | Principle | Applicable Analytes | Reference |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole stacking | Amines, alcohols, carboxylic acids | eijppr.com |

| Polysaccharide-based (e.g., cellulose, amylose) | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions | Broad range of chiral compounds | eijppr.com |

| Crown Ether-based | Host-guest complexation with primary amino groups | Amino acids and other primary amines | nih.gov |

Spectroscopic and Diffraction-Based Characterization

Once separated and purified, spectroscopic and diffraction methods are employed to determine the chemical structure, including the relative and absolute stereochemistry of the this compound isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgmpg.de

For determining enantiomeric purity, chiral NMR solvating agents can be used. researchgate.net These agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum for each enantiomer. researchgate.net This allows for the quantification of the enantiomeric excess.

Table 3: Representative NMR Data for Pyrrolidine (B122466) Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes | Reference |

| ¹H | 1.5 - 4.5 (ring protons) | The exact shifts and coupling patterns are highly dependent on the stereochemistry and substituents. | rsc.orgchemicalbook.comspectrabase.com |

| ¹³C | 20 - 70 (ring carbons), ~170-180 (carboxyl carbons) | Provides information on the carbon skeleton. | rsc.orgjst-ud.vnchemicalbook.com |

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a chiral molecule. iucr.orgunl.edu This technique requires the formation of a high-quality single crystal of the compound of interest, or a suitable derivative. The diffraction pattern of X-rays passing through the crystal provides a three-dimensional map of the electron density, from which the precise arrangement of atoms in space can be determined.

For this compound, obtaining a single crystal of one of its stereoisomers would allow for the unambiguous assignment of the (R) or (S) configuration at each of the two chiral centers. In cases where the parent compound does not crystallize well, derivatization can be employed. For instance, the crystal structure of 1-ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate, a derivative, has been determined, revealing the relative stereochemistry of the substituents on the pyrrolidine ring. iucr.org The investigation of the crystal structure of novel pyrrolidine derivatives has also been used to understand their binding modes to biological targets. nih.gov

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for studying chiral molecules in solution. nih.govresearchgate.net These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule.

The resulting spectrum is highly sensitive to the stereochemistry of the molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This makes CD spectroscopy an excellent tool for distinguishing between enantiomers and for monitoring changes in stereochemistry. While ORD provides information over a wider range of wavelengths, CD spectra, with their characteristic positive and negative peaks (Cotton effects), are often easier to interpret for stereochemical assignments. scispace.com

Supramolecular approaches can be used to enhance the chiroptical signals of chiral dicarboxylic acids. nih.govunipd.it For example, a supramolecular cage has been shown to amplify the CD signal of chiral dicarboxylic acids, allowing for their detection and even quantification in complex mixtures. nih.govunipd.it This approach relies on the formation of a host-guest complex where the chirality of the guest (the dicarboxylic acid) induces a chiral conformation in the achiral host, leading to a strong CD signal. rsc.org

Applications As Catalysts and Advanced Building Blocks in Synthetic Chemistry

Chiral Building Block Utility

The rigid, cyclic framework of pyrrolidine-2,3-dicarboxylic acid, adorned with two stereogenic centers at the 2- and 3-positions, makes it a valuable chiral synthon. nih.gov This predetermined stereochemistry can be transferred to more complex target molecules, obviating the need for challenging enantioselective steps later in a synthetic sequence. The presence of two carboxylic acid groups provides versatile handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

The enantiopure scaffold of this compound serves as an excellent starting material for the synthesis of a range of complex organic molecules, including natural products and their analogues. While direct, extensive examples of its use are not widespread in readily available literature, the principle of its application can be understood from the synthesis of related complex structures. For instance, the synthesis of kainic acid, a potent neuroexcitatory amino acid, features a substituted pyrrolidine-2,4-dicarboxylic acid core, highlighting the utility of such dicarboxylic acid pyrrolidines in constructing challenging natural product frameworks.

The strategic value of pyrrolidine (B122466) dicarboxylic acids is further exemplified by the use of closely related natural products, (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which are readily converted into chiral pyrrolidine-2,5-diones. These diones then serve as versatile intermediates for the construction of pharmacologically important skeletons, such as the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid (+)-crispine A and analogues of indolizino[8,7-b]indole alkaloids like (+)- and (-)-harmicine. nih.gov This demonstrates the potential of dicarboxylic acid precursors to provide access to a diverse array of complex, biologically active molecules. nih.gov

The pyrrolidine ring is a ubiquitous motif in a vast number of pharmaceuticals, and as such, chiral pyrrolidine derivatives are crucial as advanced pharmaceutical intermediates. nih.govmdpi.com this compound and its analogues are valuable starting materials for the synthesis of novel drug candidates. An exemplary case is the extensive structure-activity relationship (SAR) study on analogues of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, which are competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov

In these studies, the this compound scaffold is systematically modified to explore the impact of various substituents on the biological activity at different iGluR subtypes. For instance, the synthesis of these advanced pharmaceutical intermediates involves stereoselective routes where the core pyrrolidine dicarboxylic acid structure is elaborated through functional group manipulations and coupling reactions to introduce diverse chemical functionalities. nih.gov The development of highly efficient and enantioselective synthetic strategies, including those utilizing C(sp³)–H activation, underscores the importance of this scaffold in medicinal chemistry. nih.gov These efforts have led to the discovery of potent and selective NMDA receptor antagonists, which are valuable tool compounds for studying neurological health and disease. nih.gov

Organocatalytic Applications

The field of asymmetric organocatalysis has identified chiral pyrrolidine derivatives, most notably proline, as privileged scaffolds for catalyzing a wide range of enantioselective transformations. nih.gov The catalytic cycle typically involves the formation of a transient enamine or iminium ion intermediate from the reaction of the secondary amine of the pyrrolidine with a carbonyl compound. The stereochemical outcome of the reaction is then dictated by the chiral environment of the catalyst. nih.gov

While direct applications of this compound as an organocatalyst are not extensively documented in the reviewed literature, the catalytic activity of closely related pyrrolidine carboxylic acids provides a strong basis for its potential in this area. For example, (R)-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst for enantioselective anti-Mannich-type reactions of ketones with α-imino esters, affording the products with high diastereoselectivity and enantioselectivity. organic-chemistry.orgacs.org

The crucial role of the carboxylic acid group in these catalyses is to act as a proton shuttle and to orient the substrates through hydrogen bonding, thereby controlling the stereochemical outcome. organic-chemistry.orgacs.org Given that this compound possesses two such acidic groups, it is plausible that it could exhibit unique catalytic properties, potentially allowing for more complex substrate pre-organization in the transition state.

To illustrate the effectiveness of related pyrrolidine-based organocatalysts, the following table summarizes the performance of a (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid catalyst in the anti-Mannich reaction between various aldehydes and an α-imino ester.

Table 1: Enantioselective anti-Mannich Reaction Catalyzed by a 3-Pyrrolidinecarboxylic Acid Derivative

| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |

|---|---|---|---|---|---|

| 1 | Propanal | 24 | 95 | >99:1 | >99 |

| 2 | Isobutyraldehyde | 48 | 93 | >99:1 | >99 |

| 3 | Benzaldehyde | 72 | 85 | 95:5 | 98 |

| 4 | 4-Nitrobenzaldehyde | 24 | 98 | >99:1 | >99 |

| 5 | 2-Naphthaldehyde | 72 | 91 | 96:4 | 99 |

Data derived from studies on 3-pyrrolidinecarboxylic acid derivatives as organocatalysts. organic-chemistry.orgacs.org

The development of novel organocatalysts with improved reactivity, selectivity, and broader substrate scope is a continuous effort in synthetic chemistry. The modification of the basic pyrrolidine scaffold is a key strategy in this endeavor. researchgate.net The presence of two carboxylic acid groups in this compound offers a unique platform for the design of new catalysts.

The dicarboxylic acid functionality allows for the introduction of multiple points of interaction with the substrates, potentially leading to enhanced stereocontrol. Furthermore, these acidic groups can be derivatized into a variety of other functional groups, such as esters, amides, or alcohols, to fine-tune the steric and electronic properties of the catalyst. For instance, the synthesis of peptidic organocatalysts, where proline or its derivatives are incorporated into a peptide sequence, has been shown to yield highly effective catalysts for asymmetric conjugate additions. nih.gov In these systems, the spatial arrangement of the secondary amine and the carboxylic acid groups is critical for achieving high stereoselectivity. researchgate.net

The development of bifunctional organocatalysts, where a second functional group is introduced onto the pyrrolidine ring to assist in catalysis, is another promising avenue. For example, the introduction of a trifluoromethanesulfonamide (B151150) group has been shown to provide a potent hydrogen-bond donor that can enhance catalytic performance in Michael additions. nih.gov The two carboxylic acid groups of this compound could be differentially functionalized to create novel bifunctional or even multifunctional catalysts with tailored properties for specific enantioselective transformations.

Natural Occurrence and Biosynthetic Pathways

Investigating Biosynthetic Routes and Metabolic Significance

Given the lack of evidence for the natural occurrence of Pyrrolidine-2,3-dicarboxylic acid, no biosynthetic pathways for its formation have been proposed or investigated. The biosynthesis of related pyrrolidine-containing compounds, such as proline and pyrrolizidine (B1209537) alkaloids, is well-documented. Proline is primarily synthesized from glutamate (B1630785), while the core structure of pyrrolizidine alkaloids is derived from the polyamines putrescine and spermidine.

The vast diversity of non-proteinogenic amino acids in nature arises from a multitude of biosynthetic modifications to primary metabolic pathways. nih.govagriculturejournals.czcultivatorphytolab.com These unusual amino acids often play crucial roles in chemical defense, signaling, and nitrogen storage. nih.govcultivatorphytolab.com However, within this extensive group of natural compounds, this compound has not been identified as a metabolic product.

Consequently, there is no information available regarding the metabolic significance of this compound in any organism. Its role, if any, in biological systems remains unknown. The current body of scientific knowledge primarily positions this compound as a synthetic molecule with potential applications in medicinal chemistry, rather than a naturally occurring metabolite with established biological functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrrolidine-2,3-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) as catalysts, with precursors like benzene-1,3-dicarboxylic acid derivatives . Post-synthesis purification via nanofiltration at pH 4.5–10 effectively isolates the compound while recycling intermediates, improving yield and reducing waste . Reaction temperature and solvent selection (e.g., aqueous vs. organic phases) critically affect stereochemical outcomes and purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is standard for structural validation. Compare observed proton signals (e.g., δH 6.87–7.90 for furan derivatives) with literature data . X-ray crystallography, as demonstrated for pyridine-2,3-dicarboxylic acid co-crystals, provides definitive confirmation of stereochemistry and hydrogen-bonding networks . Mass spectrometry and FT-IR further corroborate molecular weight and functional groups.

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Methodological Answer : While specific toxicological data are limited, general precautions include using PPE (gloves, goggles) and working in a fume hood. Decomposition under fire conditions may release hazardous gases (e.g., NOx, COx), requiring fire suppression systems and adequate ventilation . First-aid measures for exposure prioritize rinsing with water and medical consultation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from stereochemical variations or assay conditions. Use comparative studies with enantiopure samples and standardized in vitro assays (e.g., Gria1/Grin2a receptor binding ). Computational tools like QSAR modeling can predict toxicity profiles and validate experimental results .

Q. How can co-crystallization challenges be addressed when forming salts with this compound?

- Methodological Answer : Co-crystallization success depends on pH optimization and stoichiometric ratios. For example, pyridine-2,3-dicarboxylic acid forms stable salts with cytosine via N–H···O hydrogen bonds, as revealed by X-ray diffraction . Solvent polarity and crystallization kinetics (e.g., slow evaporation vs. diffusion) should be tailored to the co-former’s solubility.

Q. What methodological considerations are critical for optimizing this compound synthesis in high-throughput systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.